molecular formula C4H7N3O2 B12363187 6-Amino-1,3-diazinane-2,4-dione

6-Amino-1,3-diazinane-2,4-dione

Cat. No.: B12363187
M. Wt: 129.12 g/mol
InChI Key: NOJWUXXAWOQCOA-UHFFFAOYSA-N
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Description

6-Amino-1,3-diazinane-2,4-dione is a nitrogen-containing heterocyclic compound It belongs to the class of diazinanes, which are characterized by a six-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1,3-diazinane-2,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of urea with glyoxal in the presence of a base, leading to the formation of the desired diazinane ring . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or water.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Amino-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted diazinanes, amines, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Amino-1,3-diazinane-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

    Industry: It is used in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Amino-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and van der Waals forces, leading to changes in the conformation and function of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-1,3-diazinane-2,4-dione is unique due to its specific substitution pattern and the presence of both amino and carbonyl functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C4H7N3O2

Molecular Weight

129.12 g/mol

IUPAC Name

6-amino-1,3-diazinane-2,4-dione

InChI

InChI=1S/C4H7N3O2/c5-2-1-3(8)7-4(9)6-2/h2H,1,5H2,(H2,6,7,8,9)

InChI Key

NOJWUXXAWOQCOA-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)NC1=O)N

Origin of Product

United States

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